molecular formula C24H28N2O3 B2874031 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone CAS No. 1251562-67-0

1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone

Cat. No.: B2874031
CAS No.: 1251562-67-0
M. Wt: 392.499
InChI Key: MMHSLAYXJJABGX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone is an organic compound with a complex structure that includes a cyclopropyl group, a phenethylpiperazine moiety, and a phenoxyethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenethylpiperazine moiety: This can be achieved by reacting phenethylamine with piperazine under suitable conditions.

    Attachment of the carbonyl group: The phenethylpiperazine is then reacted with a carbonylating agent to introduce the carbonyl group.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Phenoxyethanone formation: Finally, the phenoxyethanone backbone is constructed by reacting the intermediate with a phenol derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)ethanone: Similar structure but with a methyl group instead of a phenethyl group.

    1-Cyclopropyl-2-(4-(4-ethylpiperazine-1-carbonyl)phenoxy)ethanone: Similar structure but with an ethyl group instead of a phenethyl group.

Uniqueness

1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone is unique due to the presence of the phenethyl group, which can influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

1-cyclopropyl-2-[4-[4-(2-phenylethyl)piperazine-1-carbonyl]phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-23(20-6-7-20)18-29-22-10-8-21(9-11-22)24(28)26-16-14-25(15-17-26)13-12-19-4-2-1-3-5-19/h1-5,8-11,20H,6-7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHSLAYXJJABGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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